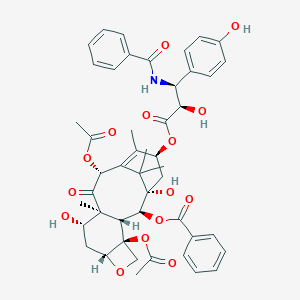

3'-p-Hydroxypaclitaxel

Description

Overview of Paclitaxel (B517696) and its Metabolites in Anticancer Research

Paclitaxel, commercially known as Taxol, is a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers. scholarsresearchlibrary.com Its primary mechanism of action involves the stabilization of microtubules, essential components of the cellular skeleton. mdpi.compharmacology2000.com By preventing the normal breakdown of these structures, paclitaxel disrupts cell division, leading to cell cycle arrest and programmed cell death, or apoptosis, in cancer cells. mdpi.comnih.gov

The body, primarily the liver, metabolizes paclitaxel through the cytochrome P450 (CYP) enzyme system. nih.gov This process transforms paclitaxel into several other compounds, known as metabolites. The main enzymes involved are CYP2C8 and CYP3A4. nih.govdrugbank.com These enzymes catalyze hydroxylation reactions, adding hydroxyl (-OH) groups to the paclitaxel molecule. mdpi.com

The principal metabolites of paclitaxel are:

6α-hydroxypaclitaxel: Formed by the action of CYP2C8. mdpi.comfda.gov

3'-p-hydroxypaclitaxel: Primarily formed by CYP3A4. scholarsresearchlibrary.commdpi.com

6α,3'-p-dihydroxypaclitaxel: A further metabolite of the above two. mdpi.comnih.gov

Research Significance of this compound as a Metabolite

The study of this compound holds considerable importance for several reasons. Its formation is a key step in the metabolic clearance of paclitaxel. scholarsresearchlibrary.com The addition of a hydroxyl group increases the water solubility of the molecule, which helps in its elimination from the body, mainly through biliary excretion. scholarsresearchlibrary.compharmacology2000.com

Furthermore, the levels of this compound can vary significantly among individuals due to genetic variations in the CYP3A4 enzyme. scholarsresearchlibrary.com This variability can impact the pharmacokinetics of paclitaxel, potentially influencing both its effectiveness and the severity of its side effects. scholarsresearchlibrary.com Therefore, understanding the formation and activity of this compound is crucial for personalizing cancer therapy and improving patient outcomes.

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSMHFPSILYEIA-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314434 | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132160-32-8 | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132160-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-p-Hydroxypaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation Pathways of 3 P Hydroxypaclitaxel

Hepatic Cytochrome P450 Enzyme System in Paclitaxel (B517696) Metabolism

The hepatic metabolism of paclitaxel results in three main metabolites: 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and 6α,3'-p-dihydroxypaclitaxel. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that paclitaxel is primarily metabolized into 6α-hydroxypaclitaxel and, to a lesser extent, two minor metabolites, this compound and 6α,3'-p-dihydroxypaclitaxel. hres.cafda.gov The enzymes CYP2C8 and CYP3A4 are the principal catalysts in these metabolic transformations. nih.govacs.orgacs.orgnih.govpharmacology2000.com

Interaction with Other Paclitaxel Metabolites

The metabolic pathways of paclitaxel are interconnected, with the initial products of hydroxylation serving as substrates for further biotransformation.

The primary metabolic pathway for paclitaxel involves hydroxylation at the C-6α position of the taxane (B156437) core, producing 6α-hydroxypaclitaxel. nih.govacs.orgacs.org This reaction is catalyzed almost exclusively by the CYP2C8 isozyme. hres.cafda.govpharmacology2000.comnih.gov In the majority of human liver samples studied, 6α-hydroxypaclitaxel is the most abundant metabolite formed. tandfonline.com Studies have revealed significant inter-individual differences in the rate of its formation, with one study noting a 16-fold variation across 22 different human liver microsome samples. nih.gov

Following the initial hydroxylation events, both this compound and 6α-hydroxypaclitaxel can undergo further metabolism. diva-portal.org This subsequent step involves a second hydroxylation, leading to the formation of the dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel. nih.govnih.gov The formation of this compound is catalyzed by both the CYP2C8 and CYP3A4 enzymes, acting on the mono-hydroxylated intermediates. hres.cafda.govdiva-portal.orgsahpra.org.za

Factors Influencing this compound Metabolism

The rate and extent of paclitaxel metabolism, including the formation of this compound, can be influenced by various factors, most notably the presence of other drugs that can inhibit the activity of the responsible cytochrome P450 enzymes.

Numerous in vitro studies have been conducted to identify compounds that can inhibit the metabolic pathways of paclitaxel. These studies are crucial for predicting potential drug-drug interactions. Known inhibitors of specific CYP enzymes are used to determine which isoform is responsible for metabolizing a drug. youtube.com

The formation of 6α-hydroxypaclitaxel via CYP2C8 and this compound via CYP3A4 can be inhibited by various agents. For instance, quercetin, a specific inhibitor of CYP2C8, has been shown to potently inhibit the formation of 6α-hydroxypaclitaxel. hres.cafda.govtandfonline.com Conversely, antifungal drugs like ketoconazole (B1673606), a known CYP3A4 inhibitor, effectively block the formation of this compound. nih.govtandfonline.comnih.gov Some compounds exhibit inhibitory effects on both pathways.

Below are tables summarizing the findings from key in vitro inhibition studies.

Table 1: Inhibition of 6α-hydroxypaclitaxel Formation (CYP2C8-mediated)

| Inhibitor | Mechanism | Ki Value | Source |

|---|---|---|---|

| Quercetin | Competitive | 10.1 µM | nih.gov |

| Doxorubicin | Competitive | 64.8 µM | nih.gov |

| Ketoconazole | Noncompetitive | 11.8 µM | nih.gov |

| Cyclosporin A | - | - | nih.gov |

This table displays agents identified as inhibitors of 6α-hydroxypaclitaxel formation, primarily mediated by CYP2C8. The type of inhibition and the inhibition constant (Ki) are provided where available.

Table 2: Inhibition of this compound Formation (CYP3A4-mediated)

| Inhibitor | Mechanism | Ki Value | Source |

|---|---|---|---|

| Ketoconazole | - | 31 nM | nih.gov |

| Doxorubicin | - | - | nih.gov |

This table shows agents that inhibit the formation of this compound, a reaction catalyzed by CYP3A4. The inhibition constant (Ki) for ketoconazole in colorectal cancer microsomes is noted.

Table 3: Compounds Inhibiting Both Major Metabolic Pathways

| Inhibitor | Pathways Inhibited | Source |

|---|---|---|

| Ketoconazole | 6α-hydroxypaclitaxel & this compound | tandfonline.com |

| Miconazole | 6α-hydroxypaclitaxel & this compound | tandfonline.com |

| R-verapamil | 6α-hydroxypaclitaxel & this compound | nih.gov |

| Tamoxifen | 6α-hydroxypaclitaxel & this compound | nih.gov |

This table lists compounds that have been shown in vitro to inhibit the formation of both major paclitaxel metabolites, suggesting an interaction with both CYP2C8 and CYP3A4 enzymes.

Other compounds reported to inhibit the formation of 6α-hydroxypaclitaxel in vitro include verapamil (B1683045), diazepam, quinidine, dexamethasone, teniposide, etoposide, vincristine, testosterone, 17α-ethinyl estradiol, and retinoic acid. hres.cafda.gov Additionally, amiodarone, dexamethasone, erythromycin, and verapamil have been noted to affect the formation of this compound. tandfonline.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6α,3'-p-Dihydroxypaclitaxel |

| 6α-Hydroxypaclitaxel |

| Amiodarone |

| Carboplatin |

| Cimetidine |

| Cisplatin |

| Clozapine |

| Cyclosporin A |

| Dexamethasone |

| Diazepam |

| Diphenhydramine |

| Doxorubicin |

| Doxorubicinol |

| Erythromycin |

| Etoposide (VP-16) |

| Fenbendazole |

| Fisetin |

| Fluoxetine |

| Ketoconazole |

| Miconazole |

| Montelukast |

| Paclitaxel |

| Quercetin |

| Quinidine |

| Ranitidine |

| Retinoic acid |

| Rifampin |

| Tamoxifen |

| Teniposide |

| Testosterone |

| Troleandomycin |

| Verapamil |

| Vincristine |

Interspecies Metabolic Differences

The metabolic profile of paclitaxel, leading to the formation of this compound, exhibits notable differences across various species. These variations are primarily attributed to the differences in the expression and activity of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

In humans, the formation of this compound is a significant metabolic pathway, primarily catalyzed by the CYP3A4 enzyme. nih.govfda.govnih.gov Another major metabolite in humans is 6α-hydroxypaclitaxel, produced by CYP2C8. nih.govfda.gov However, this metabolic landscape is not conserved across other species.

A comparative in vitro study using liver microsomes from humans, rats, pigs, and minipigs revealed these distinct metabolic patterns. In rats, the primary metabolite is C3'-hydroxypaclitaxel (an alternative name for this compound), with smaller amounts of C2-hydroxypaclitaxel and di-hydroxypaclitaxel also formed. nih.gov Conversely, in pigs and minipigs, an unidentified monohydroxylated paclitaxel is the main metabolite, with this compound being a minor product. nih.gov Notably, 6α-hydroxypaclitaxel is considered a uniquely human metabolite and was not detected in rat plasma or liver microsome samples. nih.govbohrium.com

These interspecies differences are crucial in preclinical drug development and toxicological studies, as the metabolic profile in animal models may not accurately predict the pharmacokinetics and metabolic fate of paclitaxel and its metabolites in humans.

Interactive Data Table: Interspecies Comparison of Paclitaxel Metabolism

| Species | Primary Metabolite(s) | Key Enzymes Involved | Reference |

| Human | 6α-hydroxypaclitaxel, this compound | CYP2C8, CYP3A4 | nih.govnih.gov |

| Rat | This compound (C3'-OHP), C2-hydroxypaclitaxel | CYP3A1/3A2 | nih.govbohrium.com |

| Pig | Unknown monohydroxylated paclitaxel | CYP3A (indicated by inhibition studies) | nih.gov |

| Minipig | Unknown monohydroxylated paclitaxel | CYP3A (indicated by inhibition studies) | nih.gov |

Genetic Polymorphisms and Inter-individual Variability in Cytochrome P450 Activity

Significant inter-individual variability exists in the metabolism of paclitaxel, leading to differing levels of this compound and other metabolites among patients. nih.gov This variability is largely influenced by genetic polymorphisms within the genes encoding cytochrome P450 enzymes, particularly CYP3A4. These genetic variations can alter the enzyme's expression and activity, thereby affecting the rate of paclitaxel metabolism.

Several single nucleotide polymorphisms (SNPs) in the CYP3A4 gene have been identified and studied for their impact on paclitaxel metabolism. For instance, the CYP3A422 allele is associated with decreased hepatic CYP3A4 mRNA levels and lower enzymatic activity. nih.gov Studies have shown that carriers of the CYP3A422 allele may be at an increased risk of developing paclitaxel-induced neurotoxicity, suggesting that reduced metabolism leads to higher exposure to the parent drug. nih.goveur.nlfrontiersin.org Another variant, CYP3A420, has also been linked to paclitaxel-related neuropathy. eur.nl

This genetic variability underscores the importance of personalized medicine, where understanding a patient's genetic makeup could help predict their response to paclitaxel and minimize adverse effects by adjusting treatment strategies.

Interactive Data Table: Impact of CYP3A4 Genetic Polymorphisms on Paclitaxel Metabolism

| Genetic Variant | Effect on CYP3A4 Activity | Clinical Implication for Paclitaxel Treatment | Reference |

| CYP3A422 | Decreased | Increased risk of neurotoxicity | nih.goveur.nlfrontiersin.org |

| CYP3A420 | Decreased | Associated with paclitaxel neuropathy | eur.nl |

| Other defective variants | Loss-of-function or diminished activity | Higher risk of severe neuropathy and treatment modifications | aacrjournals.org |

Mechanistic Insights into Hydroxylation Catalysis

The formation of this compound from paclitaxel is a complex enzymatic process catalyzed by CYP3A4. Understanding the precise mechanism of this aromatic hydroxylation is crucial for a complete picture of paclitaxel's biotransformation.

Computational studies, employing hybrid quantum mechanics and molecular mechanics (QM/MM) calculations, have provided valuable insights into this catalytic process. nih.govacs.orgnih.govacs.org These studies suggest that the reaction does not follow a simple, direct insertion of a hydroxyl group. Instead, the process is believed to begin with the binding of paclitaxel within the active site of CYP3A4, positioning the target phenyl ring near the enzyme's heme iron center. acs.org

The catalytic cycle involves the highly reactive ferryl-oxo intermediate of the enzyme, known as Compound I (Cpd I). The reaction between Cpd I and the paclitaxel molecule is thought to proceed through one of two primary pathways:

Epoxide Formation: One proposed pathway involves the formation of an epoxide intermediate on the aromatic ring of the paclitaxel molecule. nih.govacs.org This epoxide is then rearranged to form the final hydroxylated product.

Ketone Intermediate: An alternative pathway suggests the formation of a ketone intermediate, which subsequently leads to the hydroxylated metabolite. nih.govacs.org

These computational models reveal that the reaction begins with the formation of a σ-complex, followed by the generation of either the epoxide or ketone. nih.govacs.org The elucidation of these intricate mechanistic details enhances our understanding of how CYP3A4 selectively hydroxylates paclitaxel and contributes to the broader knowledge of drug metabolism.

Molecular and Cellular Mechanisms of Action of 3 P Hydroxypaclitaxel

Microtubule Dynamics Modulation

The fundamental antitumor effect of 3'-p-hydroxypaclitaxel, like paclitaxel (B517696), stems from its ability to interfere with the normal dynamics of cellular microtubules. scholarsresearchlibrary.com These cytoskeletal structures are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov

Stabilization of Microtubules and Inhibition of Depolymerization

The primary mechanism of action for this compound is the stabilization of microtubules. scholarsresearchlibrary.com It promotes the assembly of tubulin dimers into microtubules and, crucially, stabilizes these structures by preventing their depolymerization. mims.comnih.govgeneesmiddeleninformatiebank.nl This action disrupts the delicate equilibrium of microtubule assembly and disassembly, a process vital for their normal function. nih.gov The result is the formation of unusually stable, nonfunctional microtubule bundles. pharmacology2000.com Although the core taxane (B156437) structure responsible for this activity remains largely intact after metabolism, the presence of the hydroxyl group reduces the compound's potency compared to paclitaxel, necessitating higher concentrations to achieve a similar degree of microtubule stabilization. scholarsresearchlibrary.com

Disruption of Mitotic Spindle Formation

By promoting the formation of hyper-stable microtubules, this compound severely disrupts the dynamic organization of the microtubule network required for mitosis. nih.govgeneesmiddeleninformatiebank.nl The proper formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells, is critically dependent on the rapid polymerization and depolymerization of microtubules. nih.gov The stabilization of these polymers prevents the mitotic spindle from forming correctly, leading to the arrest of cell division. scholarsresearchlibrary.comnih.gov

Impact on β-Tubulin Subunit Binding

| Feature | This compound | Paclitaxel (Parent Compound) | Reference |

|---|---|---|---|

| Primary Mechanism | Microtubule stabilization | Microtubule stabilization | scholarsresearchlibrary.com |

| Molecular Target | β-Tubulin | β-Tubulin | nih.govpharmacology2000.com |

| Binding Affinity | Reduced compared to paclitaxel | High | scholarsresearchlibrary.com |

| Potency | Less potent | More potent | scholarsresearchlibrary.comnih.gov |

| Primary Metabolizing Enzyme | CYP3A4 | CYP2C8 and CYP3A4 | hres.cascholarsresearchlibrary.com |

Cell Cycle Regulation and Apoptosis Induction

The disruption of microtubule dynamics directly triggers cellular surveillance mechanisms, leading to a halt in cell cycle progression and, ultimately, cell death.

Induction of Cell Cycle Arrest

Cells treated with this compound are typically arrested in the G2/M phase of the cell cycle. scholarsresearchlibrary.comnih.govpharmacology2000.com This arrest is a direct consequence of the disruption of the mitotic spindle. nih.gov A cellular mechanism known as the Spindle Assembly Checkpoint (SAC) monitors the proper attachment of chromosomes to the spindle. nih.gov When the spindle is malformed due to hyper-stabilized microtubules, the SAC is activated, preventing the cell from proceeding into anaphase and completing mitosis. nih.gov This sustained block at the G2/M transition is a hallmark of taxane activity. pharmacology2000.comoncohemakey.com

Triggering of Apoptosis Pathways

Prolonged cell cycle arrest at the G2/M phase initiates signaling pathways that culminate in apoptosis, or programmed cell death. scholarsresearchlibrary.comnih.gov Unable to complete mitosis, the cell activates an intrinsic suicide program to eliminate itself. nih.gov This process is a key component of the compound's anticancer effect. The apoptotic cascade initiated by taxanes like paclitaxel and its metabolites often involves the activation of caspases, a family of protease enzymes that execute the process of cell death. researchgate.netnih.gov In particular, the activation of effector caspases like caspase-3 is a critical step. nih.govnih.gov This can be triggered by the intrinsic (or mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent caspase activation. researchgate.netnih.govsemanticscholar.org

| Protein/Complex | Role in Taxane-Induced Apoptosis | Reference |

|---|---|---|

| Bcl-2 Family Proteins | Regulate mitochondrial membrane permeability and the release of cytochrome c. | researchgate.net |

| Cytochrome c | Released from mitochondria; combines with Apaf-1 to form the apoptosome. | nih.govsemanticscholar.org |

| Apoptosome | Multi-protein complex that activates initiator caspase-9. | nih.govsemanticscholar.org |

| Caspase-9 | Initiator caspase activated by the apoptosome. | nih.govnih.gov |

| Caspase-3 | Executor caspase activated by caspase-9; cleaves cellular substrates to carry out apoptosis. | nih.govnih.govaging-us.com |

Involvement of Mitochondrial Pathways

The primary mechanism of action for the parent compound, paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and ultimately, apoptosis (programmed cell death). pharmacology2000.com This apoptotic process is often mediated through the intrinsic, or mitochondrial, pathway. nih.govmdpi.com This pathway is initiated by various cellular stress signals, including those generated by chemotherapeutic agents. nih.gov A key event in the mitochondrial pathway is the permeabilization of the outer mitochondrial membrane (MOMP). aging-us.com This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govscielo.org.ar The release of these factors triggers a cascade of events, including the activation of caspases, which are proteases that execute the final stages of apoptosis. mdpi.comscielo.org.ar

While the direct and detailed mechanisms of this compound's interaction with mitochondrial pathways are not as extensively studied as those of paclitaxel, it is understood that as a metabolite, its activity is linked to the broader apoptotic processes initiated by the parent drug. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate. mdpi.comnih.gov Chemotherapy-induced stress can shift this balance in favor of the pro-apoptotic proteins, leading to MOMP. aging-us.com

Modulation of Key Regulatory Proteins

The efficacy of taxanes, including the metabolic derivatives of paclitaxel, is intrinsically linked to the cellular environment and the expression levels of various regulatory proteins. The Bcl-2 family of proteins stands out as a critical modulator of the apoptotic response to agents like paclitaxel. nih.govresearchgate.net Anti-apoptotic proteins such as Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, thereby preventing the initiation of the mitochondrial death cascade. nih.govaging-us.com Overexpression of these anti-apoptotic proteins is a known mechanism of resistance to paclitaxel. nih.gov

Studies have demonstrated that paclitaxel treatment can lead to the activation of BH3-only proteins, which are a subclass of the Bcl-2 family that act as sensors of cellular stress. nih.gov These activated proteins can then antagonize the anti-apoptotic Bcl-2 members, liberating pro-apoptotic proteins like Bax and Bak to induce MOMP. nih.gov While specific studies detailing the direct modulation of these proteins by this compound are limited, its role as a metabolite suggests it is part of the chemical milieu that influences the balance of these key regulatory proteins.

The p53 tumor suppressor protein is another key regulator implicated in the response to DNA-damaging agents and microtubule-disrupting drugs. aging-us.com Activated p53 can promote apoptosis by influencing the expression of proteins in both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. aging-us.com For instance, p53 can upregulate the expression of pro-apoptotic Bcl-2 family members. aging-us.com

Relative Biological Activity Compared to Parent Paclitaxel

This compound is one of the main metabolites of paclitaxel, formed through hydroxylation, a process primarily carried out by the cytochrome P450 enzyme CYP3A4 in the liver. diva-portal.orgiosrjournals.org Research has consistently shown that this and other hydroxylated metabolites of paclitaxel possess significantly reduced cytotoxic activity compared to the parent compound. pharmacology2000.comdiva-portal.orgnih.gov

In vitro studies using various cancer cell lines have demonstrated this disparity in biological activity. For instance, in clonogenic assays with A2780 human ovarian carcinoma and CC531 rat colon-carcinoma cell lines, this compound showed diminished cytotoxicity. nih.gov Similarly, its myelotoxic effects, a common side effect of chemotherapeutic agents, were also found to be reduced in comparison to paclitaxel in in vitro hematopoietic progenitor toxicity assays. nih.gov The general consensus is that the metabolites, including this compound, are less pharmacologically active than the parent drug. nih.gov

| Compound | Relative Cytotoxicity | Cell Lines Tested | Reference |

| Paclitaxel | High | A2780 human ovarian carcinoma, CC531 rat colon-carcinoma | nih.gov |

| This compound | Reduced | A2780 human ovarian carcinoma, CC531 rat colon-carcinoma | nih.gov |

| 6α-Hydroxypaclitaxel | Lost | A2780 human ovarian carcinoma, CC531 rat colon-carcinoma | nih.gov |

| 6α,3'-p-Dihydroxypaclitaxel | Lost | A2780 human ovarian carcinoma, CC531 rat colon-carcinoma | nih.gov |

In Vitro Preclinical Pharmacological Studies

In vitro preclinical studies are fundamental for characterizing the pharmacological profile of new compounds and their metabolites. For this compound, these studies have been crucial in establishing its cytotoxic potential relative to paclitaxel.

The cytotoxicity of this compound has been evaluated using various assays, including the MTT assay, which measures cell viability. scielo.br In studies comparing the effects of paclitaxel and its metabolites on different cancer cell lines, this compound consistently demonstrates lower potency. diva-portal.org For example, paclitaxel exhibits cytotoxic activity against a broad range of human and rodent tumor cell lines in the nanomolar IC50 range (the concentration required to inhibit cell proliferation by 50%). hres.ca The metabolites, however, are significantly less potent. diva-portal.org

The primary metabolic pathway for paclitaxel involves the cytochrome P450 system, with CYP2C8 and CYP3A4 being the major enzymes. pharmacology2000.com CYP3A4 is responsible for the formation of this compound. diva-portal.orgiosrjournals.org In vitro studies using human liver microsomes are often employed to investigate the kinetics of this metabolism and to identify potential drug-drug interactions. springermedizin.de

| Study Type | Findings | Reference |

| Clonogenic Assays | This compound has reduced cytotoxicity compared to paclitaxel in human ovarian and rat colon carcinoma cell lines. nih.gov | nih.gov |

| Hematopoietic Progenitor Toxicity Assay | This compound shows reduced myelotoxic effects compared to paclitaxel. nih.gov | nih.gov |

| General In Vitro Growth Inhibition | Metabolites of paclitaxel, including this compound, are less potent than the parent compound. diva-portal.org | diva-portal.org |

| Metabolism Studies | CYP3A4 is the primary enzyme responsible for the formation of this compound. diva-portal.orgiosrjournals.org | diva-portal.orgiosrjournals.org |

Structure Activity Relationships Sar and Analog Development for 3 P Hydroxypaclitaxel

Elucidation of Key Structural Determinants for Activity

3'-p-Hydroxypaclitaxel is a major metabolite of paclitaxel (B517696), formed primarily in the liver through a hydroxylation reaction catalyzed by the cytochrome P450 enzyme CYP3A4. acs.orgscholarsresearchlibrary.com This metabolic process introduces a hydroxyl (-OH) group at the para-position of the C-3' phenyl ring. acs.orgscholarsresearchlibrary.com While the core taxane (B156437) structure essential for microtubule stabilization remains intact, this modification is a key determinant of the compound's altered biological activity. scholarsresearchlibrary.com

The introduction of the hydroxyl group increases the molecule's polarity. scholarsresearchlibrary.com This structural change is significant because studies have consistently shown that this compound is less pharmacologically active than its parent compound, paclitaxel. nih.govnih.gov The reduced activity suggests that the hydrophobicity of the C-3' phenyl ring is important for the optimal interaction with its binding site on β-tubulin. The presence of the polar hydroxyl group may disrupt the precise hydrophobic and electronic interactions required for high-affinity binding and potent microtubule-stabilizing effects.

The fundamental structure-activity relationships of paclitaxel highlight the critical nature of the C-13 side chain. vt.edu The formation of this compound occurs via the hydroxylation of this side chain. nih.gov This metabolic alteration results in a compound that, while still possessing some antitumor activity, is considered virtually inactive in comparison to paclitaxel. scholarsresearchlibrary.comnih.gov

| Compound | Key Structural Feature | Primary Metabolic Enzyme | Relative Activity |

|---|---|---|---|

| Paclitaxel | Unsubstituted phenyl group at C-3' | N/A (Parent Drug) | High |

| This compound | Hydroxyl group at para-position of the C-3' phenyl ring | CYP3A4 acs.orgscholarsresearchlibrary.com | Less active than Paclitaxel nih.gov |

Analog Synthesis and Modification Strategies of Paclitaxel Derivatives

The extensive study of paclitaxel's SAR has led to the development of numerous synthetic and semi-synthetic strategies to create analogs with improved properties. mdpi.com These strategies, while often focused on the parent drug, provide the framework for understanding how derivatives like this compound could be further modified. Due to its complex structure, paclitaxel can be modified at several positions to generate analogs. mdpi.com

Key modification sites on the paclitaxel scaffold include:

The C-2' Position: The hydroxyl group at C-2' is considered critical for activity, and modifications here are often aimed at creating prodrugs. mdpi.comnih.gov

The C-4 Position: Changes to the acetyl group at C-4 have been explored, with some analogs maintaining or showing slightly altered activity. vt.edu

The C-7 Position: The C-7 hydroxyl group is a common site for modification to create prodrugs or analogs with different solubility profiles. mdpi.com

The D-Ring: The oxetane (B1205548) D-ring is crucial for activity, and analogs where the oxygen atom is replaced by sulfur have been synthesized, though they generally show reduced activity. nih.gov This suggests the oxygen atom plays a vital role in the biological mechanism. nih.gov

These modification strategies have led to the synthesis of a wide array of paclitaxel derivatives, including ethers, macrocyclic analogs, and compounds with altered ring structures. vt.edumdpi.com For instance, the synthesis of C-7 paclitaxel ethers has been a successful strategy for creating new analogs. mdpi.com The development of these synthetic methodologies allows chemists to systematically probe the SAR of the taxane scaffold and optimize for desired characteristics. mdpi.com

| Modification Site | Type of Modification | Purpose/Outcome | Reference |

|---|---|---|---|

| C-2' | Acylation, Prodrug attachment | Prodrug strategy, modulate binding affinity | mdpi.com |

| C-4 | Acyl group modification | Explore conformational-activity relationships | vt.edu |

| C-7 | Etherification, Prodrug attachment | Improve water solubility, create prodrugs | mdpi.com |

| D-Ring | Heteroatom substitution (e.g., S for O) | Investigate the role of the oxetane ring in bioactivity | nih.gov |

Computational and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools for investigating the SAR of paclitaxel and its metabolites. nih.govmdpi.com These methods provide insights into the binding interactions at the atomic level, which are difficult to obtain through experimental techniques alone.

Several computational approaches are employed:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For paclitaxel and its derivatives, docking studies are used to model the interaction with the binding site on β-tubulin, helping to explain why modifications like the introduction of a hydroxyl group in this compound reduce binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the paclitaxel-tubulin complex over time. nih.govresearchgate.net These simulations can reveal conformational changes in both the drug and the protein upon binding and help validate proposed binding models. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing properties such as hydrophobicity, electronic effects, and steric factors, QSAR can predict the activity of novel, unsynthesized paclitaxel analogs.

A significant outcome of these modeling efforts has been the characterization of the "T-Taxol" conformation, which is widely accepted as the most probable bioactive conformation of paclitaxel when bound to microtubules. nih.govnih.gov This model serves as a template for designing new, structurally constrained taxoids with potentially enhanced activity. nih.govnih.gov Computational studies have also been used to investigate the metabolism of paclitaxel, for instance, by using quantum mechanics/molecular mechanics (QM/MM) approaches to understand how enzymes like CYP3A4 catalyze hydroxylation reactions. acs.org

| Computational Method | Application in Paclitaxel SAR | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of analogs in the tubulin pocket. | Understanding how structural changes affect binding affinity. | mdpi.com |

| Molecular Dynamics (MD) | Simulating the stability and dynamics of the drug-tubulin complex. | Revealing conformational changes and validating binding models like T-Taxol. | nih.govresearchgate.net |

| QSAR | Correlating physicochemical properties with biological activity. | Predicting the potency of novel paclitaxel derivatives. | mdpi.com |

| QM/MM | Modeling enzymatic reactions, such as metabolism by P450. | Elucidating the mechanism of metabolite formation (e.g., this compound). | acs.org |

Synthetic Strategies and Biosynthetic Investigations of 3 P Hydroxypaclitaxel

Chemical Synthesis Approaches for Derivatives

The chemical synthesis of paclitaxel (B517696) and its analogs, including hydroxylated derivatives, is a significant challenge due to the molecule's complex, polycyclic structure with 11 stereocenters. mdpi.com Total synthesis, while a monumental achievement in organic chemistry, is often too complex and low-yielding for large-scale production. mdpi.comnih.gov Consequently, semi-synthesis, starting from naturally abundant precursors, is the most commercially viable method. researchgate.netwikipedia.org

The primary precursor for the semi-synthesis of paclitaxel and its derivatives is 10-deacetylbaccatin III (10-DAB), which is extracted in relatively high quantities from the leaves of the European yew (Taxus baccata). researchgate.netwikipedia.org Another key intermediate is baccatin (B15129273) III. researchgate.net The synthesis of derivatives often involves modifying the side chain at the C-13 position of the taxane (B156437) core.

A common strategy for creating paclitaxel analogs is the "beta-lactam synthon method." nih.gov This involves coupling a protected β-lactam, which will become the C-13 side chain, with a protected baccatin III core. To create a derivative like 3'-p-hydroxypaclitaxel, the synthesis would require a β-lactam synthon with a para-hydroxylated phenyl group. For instance, the synthesis of N-ferrocenyl derivatives of paclitaxel has been achieved by reacting optically pure (3R,4S)-3-triethylsilyloxy-4-phenylazetidin-2-one with 10-deacetylbaccatin III. nih.gov A similar approach could be envisioned for this compound, utilizing a β-lactam precursor with a suitably protected p-hydroxyphenyl group.

Modifications to the substituents at the 3'- and 3'-N-positions have been shown to significantly affect the biological activity of the resulting taxoids. nih.gov Research into these structure-activity relationships (SAR) drives the synthesis of new derivatives, aiming to improve efficacy or overcome drug resistance. researchgate.netacs.org

Biosynthetic Pathway Elucidation of Related Taxanes

The biosynthesis of paclitaxel and its related taxanes in yew (Taxus spp.) is a complex, multi-step process involving approximately 20 enzymatic reactions. wikipedia.orgsci-hub.se This intricate pathway is a focal point of research, as understanding it is key to potentially harnessing biotechnology for production. oup.com The pathway is generally considered to have three main stages:

Formation of the Taxane Skeleton : The process begins in the plastids with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). sci-hub.seresearchgate.net The enzyme taxadiene synthase (TXS) catalyzes the cyclization of GGPP to form the core tricyclic skeleton of the taxane family, a compound called taxa-4(5),11(12)-diene. researchgate.netnih.gov

Oxygenation and Acylation of the Core : Following the initial cyclization, the taxane core undergoes a series of eight oxygenation reactions, primarily mediated by cytochrome P450-dependent monooxygenases (P450s). nih.govpnas.org These enzymes introduce hydroxyl groups at various positions on the molecule. This phase also involves several acylation steps carried out by acyltransferases. Through these sequential modifications, the intermediate baccatin III is produced. nih.govfrontiersin.org The identification and characterization of these P450 hydroxylases are crucial for understanding the pathway. pnas.org

Side Chain Assembly and Attachment : The final stage involves the synthesis of the C-13 phenylisoserine (B1258129) side chain and its attachment to the baccatin III core. mdpi.comresearchgate.net This is followed by further modifications, including a critical hydroxylation step, to form the final paclitaxel molecule. frontiersin.org The enzyme Baccatin III 13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) is responsible for attaching the side chain to the baccatin III core. researchgate.net The formation of this compound is a metabolic step that occurs after the formation of paclitaxel itself.

Recent breakthroughs, aided by the publication of Taxus genomes, have accelerated the discovery of the remaining unknown enzymes in the pathway, opening new possibilities for heterologous expression in other organisms like Nicotiana benthamiana. oup.complantae.org

Table 1: Key Enzyme Classes in the Paclitaxel Biosynthetic Pathway

| Enzyme Class | Role in Pathway | Example Enzymes | Citation |

|---|---|---|---|

| Diterpene Cyclase | Forms the initial taxane carbon skeleton from GGPP. | Taxadiene Synthase (TXS) | sci-hub.se |

| Cytochrome P450 Monooxygenases | Catalyze multiple hydroxylation (oxygenation) steps on the taxane core. | Taxane 10β-hydroxylase, Taxane 13α-hydroxylase | pnas.org |

| Acyltransferases | Transfer acyl groups (e.g., acetyl, benzoyl) to the taxane core. | Taxadien-5α-ol-O-acetyltransferase (TAT), 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) | sci-hub.seresearchgate.net |

| Aminomutase | Involved in the synthesis of the β-phenylalanine side chain. | Phenylalanine aminomutase (PAM) | sci-hub.se |

Challenges in Synthetic Production

The production of paclitaxel and its derivatives, including this compound, is fraught with significant challenges, whether through chemical synthesis, semi-synthesis, or biotechnological methods.

Chemical and Semi-Synthetic Challenges:

Molecular Complexity : The intricate structure of paclitaxel, with its unique [6-8-6-4] fused ring system and dense stereochemistry, makes total chemical synthesis exceptionally difficult, lengthy, and expensive. mdpi.comwikipedia.org

Precursor Scarcity : While semi-synthesis from 10-DAB is the current production standard, it relies on the extraction of this precursor from slow-growing yew trees, which can be unsustainable. nih.govnih.gov

Solubility Issues : Paclitaxel has very low water solubility, which complicates its formulation and has spurred the development of more soluble synthetic analogs like docetaxel. nih.gov

Biotechnological Production Challenges:

Incomplete Pathway Knowledge : Historically, an incomplete understanding of the full biosynthetic pathway, particularly the several uncharacterized enzymatic steps, has hindered efforts to engineer metabolic pathways in microorganisms or other plants. frontiersin.orgnih.gov

Low Titers in Cell Cultures : While Taxus cell cultures are a viable production method, they often suffer from low and unstable yields of paclitaxel. mdpi.com Various strategies, such as the use of elicitors like methyl jasmonate, are employed to boost production, but variability remains a major obstacle. mdpi.comnih.gov

Complex Regulation : The paclitaxel biosynthetic pathway is tightly regulated within the plant cell, involving genes located in different cellular compartments, which complicates heterologous expression. nih.gov

Oxygenation in Microbial Hosts : A key challenge in producing taxanes in microbial hosts like E. coli or yeast is the difficulty in functionally expressing the multiple plant-derived cytochrome P450 enzymes, which are crucial for the numerous oxygenation steps. nih.gov

Analytical Methodologies and Preclinical Pharmacokinetic Studies of 3 P Hydroxypaclitaxel

Advanced Chromatographic and Spectrometric Techniques for Quantification

The accurate quantification of 3'-p-hydroxypaclitaxel in complex biological matrices necessitates highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govnih.gov This technique offers superior selectivity and sensitivity compared to older HPLC-based methods, which often lacked the ability to quantify the low levels of metabolites present in biological samples. nih.gov

Various LC-MS/MS methods have been developed and validated for the simultaneous determination of paclitaxel (B517696) and its metabolites, including this compound. nih.govnih.govresearchgate.net These methods typically employ a reversed-phase C18 column for chromatographic separation. nih.govresearchgate.netmdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce the analysis time, with some methods achieving a total run time of just 2.5 minutes. researchgate.netugent.be

Detection is commonly performed using positive ion electrospray ionization (ESI) followed by multiple reaction monitoring (MRM). nih.govnih.govresearchgate.net The MRM transitions are specific for each analyte, ensuring accurate identification and quantification. For this compound, a common transition monitored is 870>509 u. nih.gov The use of an ion trap mass spectrometer with a sonic spray ionization (SSI) interface has also been reported, with trifluoroacetic acid used to suppress the formation of sodium adducts of paclitaxel, thereby improving sensitivity. diva-portal.org

The developed LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) for this compound reported to be as low as 0.1 ng/mL in plasma and 0.25 ng/mL in mouse plasma and tumor tissue. researchgate.netmdpi.com The linearity of these methods typically spans a wide concentration range, accommodating the varying levels of the metabolite found in preclinical and clinical studies. nih.govresearchgate.netresearchgate.net

| Technique | Key Features | Common Application | Reference |

|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity, use of reversed-phase C18 columns, positive ion ESI, and MRM detection. | Simultaneous quantification of paclitaxel and its metabolites in biological fluids. | nih.govnih.gov |

| UHPLC-MS/MS | Rapid analysis with run times as short as 2.5 minutes. | High-throughput analysis of large numbers of samples. | researchgate.netugent.be |

| LC with Ion Trap MS (SSI) | High sensitivity, use of trifluoroacetic acid to suppress sodium adducts. | Quantification of paclitaxel and its hydroxymetabolites in human plasma. | diva-portal.org |

Sample Preparation and Method Validation in Biological Matrices

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest before analysis. taylorfrancis.com For the analysis of this compound, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.netmdpi.com LLE, using solvents like methyl-tert-butyl ether, has been shown to be effective for extracting paclitaxel and its metabolites from plasma. nih.gov SPE is another widely used method for cleaning up and concentrating the analytes from biological samples. researchgate.netmdpi.com More recently, a simple protein precipitation method has also been successfully employed. researchgate.net For small sample volumes, such as those obtained from microsampling techniques like dried blood spots (DBS), a simple extraction with methanol (B129727) has proven effective. ugent.be

The validation of these analytical methods is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the reliability of the results. researchgate.netmdpi.comnih.gov Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability. nih.gov For this compound, validated methods have demonstrated excellent performance. For instance, intra- and inter-day precision values are often less than 15%, and accuracy is typically within ±15% of the nominal concentration. nih.govresearchgate.netugent.be

| Parameter | Typical Acceptance Criteria | Reported Values for this compound Methods | Reference |

|---|---|---|---|

| Linearity (R²) | >0.99 | 0.9964 - 0.9971 | biorxiv.org |

| Accuracy (RE%) | Within ±15% | Within ±11.9% to ±14.4% | researchgate.netugent.be |

| Precision (CV%) | ≤15% | ≤14.6% | ugent.be |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL - 1 ng/mL | ugent.be |

| Extraction Recovery | Consistent and reproducible | >60% | ugent.be |

Application in Preclinical Pharmacokinetic and Metabolic Studies

The validated analytical methods are instrumental in conducting preclinical pharmacokinetic and metabolic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of paclitaxel and its metabolites.

Use of Stable Isotope-Labeled Derivatives

Stable isotope-labeled compounds, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C) labeled analogs, are invaluable tools in drug metabolism studies. nih.gov They are particularly useful as internal standards in quantitative bioanalysis using mass spectrometry. nih.govbiorxiv.org The use of a stable isotope-labeled internal standard, such as ¹³C₆-paclitaxel, allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the analyte. nih.govbiorxiv.org

Deuterium-labeled this compound, specifically 3'-p-hydroxy paclitaxel-d₅, is commercially available and serves as a crucial internal standard for the accurate quantification of the unlabeled metabolite in biological samples. medchemexpress.commedchemexpress.eu The incorporation of stable isotopes into drug molecules is a key strategy for tracing and quantifying them during the drug development process. medchemexpress.commedchemexpress.eu

In Vivo Disposition Studies in Animal Models

Preclinical studies in animal models, such as mice and rats, are fundamental for characterizing the in vivo disposition of paclitaxel and its metabolites. nih.govuu.nlnih.gov These studies have shown that this compound is a secondary metabolite of paclitaxel, formed primarily by the action of the cytochrome P450 enzyme CYP3A4. mdpi.comugent.be

In mice, 6α-hydroxypaclitaxel is the major metabolite, while this compound is the second most abundant. ugent.be Following intraperitoneal administration of paclitaxel in mice, this compound is measurable in plasma for a few hours post-dose. ugent.be Tissue distribution studies in mice have revealed that paclitaxel is widely distributed to most tissues, with the exception of the brain. nih.gov Small amounts of this compound have been detected in the gut, liver, and gall bladder, but not in the systemic circulation or other tissues in some studies. nih.gov

Future Research Directions in 3 P Hydroxypaclitaxel

Elucidation of Complete Biosynthetic Pathways

The formation of 3'-p-hydroxypaclitaxel is not a de novo biosynthetic event but rather a metabolic conversion of the parent drug, paclitaxel (B517696). Paclitaxel itself is produced through a complex biosynthetic pathway in Taxus species, involving at least 19 enzymatic steps. frontiersin.org However, the "biosynthesis" of this compound occurs within the patient's body, primarily in the liver.

Future research should focus on the precise molecular mechanisms governing this metabolic transformation. It is established that cytochrome P450 (CYP) enzymes are responsible for this conversion. Specifically, CYP3A4 facilitates the aromatic hydroxylation at the para-position of the C-3' phenyl ring of paclitaxel to form this compound. acs.orgscholarsresearchlibrary.com While CYP3A4 is identified as the main catalyst, the complete network of enzymes and potential co-factors involved is not fully mapped. Research should aim to:

Characterize the kinetics of CYP3A4-mediated hydroxylation in greater detail.

Investigate the potential minor contributions of other CYP isoforms or non-CYP enzymes to the formation of this metabolite.

Utilize advanced techniques like quantum mechanics/molecular mechanics (QM/MM) to model the enzymatic reaction and understand the precise interactions between the paclitaxel substrate and the active site of the CYP3A4 enzyme. acs.org

A comprehensive understanding of this metabolic pathway is crucial for predicting drug-drug interactions and variability in patient response.

Advanced Structure-Activity Relationship Studies for Enhanced Potency

While this compound retains the fundamental microtubule-stabilizing mechanism of its parent compound, it is generally considered to be less potent. scholarsresearchlibrary.com The addition of the hydroxyl group increases the molecule's polarity, which may reduce its binding affinity for tubulin subunits. scholarsresearchlibrary.com This presents a challenge and an opportunity for medicinal chemists.

Future structure-activity relationship (SAR) studies should move beyond simple potency comparisons and explore strategies to enhance the efficacy of this metabolite or design novel analogs based on its structure. Key research areas include:

Systematic Modification: Synthesizing a library of analogs with modifications at other positions of the this compound molecule (e.g., at the C-2, C-7, or C-10 positions) to see if potency can be restored or enhanced. researchgate.net

Targeting Drug Resistance: Evaluating the activity of this compound and its future analogs against paclitaxel-resistant cancer cell lines, particularly those that overexpress drug efflux pumps like P-glycoprotein. researchgate.net

Pharmacophore Modeling: Using computational models to understand the key structural features of this compound required for tubulin binding and to guide the design of new derivatives with improved binding characteristics. researchgate.net

Although 6α-hydroxypaclitaxel, the other major metabolite, is also less cytotoxic than paclitaxel, understanding the SAR of both major metabolites could provide clues for designing next-generation taxanes that are either more potent or less susceptible to metabolic deactivation. researchgate.net

Novel Analytical Methodologies for High-Throughput Quantification

The ability to accurately and rapidly measure concentrations of paclitaxel and its metabolites in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. Recent years have seen the development of sophisticated analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Future research in this area should focus on refining these methods for even higher throughput, sensitivity, and applicability in diverse clinical and preclinical settings. Directions for investigation include:

Miniaturization and Automation: Developing methods that require smaller sample volumes, such as those based on dried blood spot (DBS) sampling, which simplifies collection and storage. ugent.be Coupling these with automated sample preparation can significantly increase throughput.

Increased Speed: Further reducing the chromatographic run time. Methods with run times as short as 2.5 to 3.0 minutes have already been developed, and pushing this limit would allow for the analysis of a larger number of samples in a shorter time frame. ugent.bemdpi.com

Multiplexing: Enhancing methods to simultaneously quantify a wider range of taxanes, including paclitaxel, its major and minor metabolites, and related isomers, in a single run. ugent.be

The table below summarizes some of the advanced analytical methods developed for the quantification of this compound.

| Analytical Technique | Sample Matrix | Key Features | Limit of Quantification (LOQ) | Reference |

| HPLC–MS/MS | Mouse Plasma & Tumor | Rapid analysis time (3.0 min); Solid-Phase Extraction (SPE) | 0.25 ng/mL | mdpi.com |

| UHPLC-MS/MS | Mouse Dried Blood Spot (DBS) | Small sample volume (10 µL); Fast run time (2.5 min) | 1 ng/mL | ugent.be |

| UPLC | Human Plasma | High accuracy and precision | 0.099 ng/mL (for 6-alpha-hydroxy paclitaxel) | nih.govnih.gov |

| LC-MS/MS | Human Plasma | Simultaneous quantification of paclitaxel and metabolites | 0.5 ng/mL | researchgate.net |

These methodologies are crucial for supporting detailed pharmacokinetic and metabolic studies.

Deeper Understanding of Interspecies Metabolic Differences

Significant differences exist in the metabolic profile of paclitaxel across various species, which has important implications for the translation of preclinical research to human clinical trials. The formation of this compound is a key point of this divergence.

While humans metabolize paclitaxel primarily to 6α-hydroxypaclitaxel (via CYP2C8) and secondarily to this compound (via CYP3A4), this profile is not conserved in common laboratory animals. acs.orgnih.govnih.gov

Rats: In rats, paclitaxel is metabolized mainly by CYP3A1/3A2 to form this compound and C2-hydroxypaclitaxel. The major human metabolite, 6α-hydroxypaclitaxel, is not detected in rat plasma or liver microsomes. nih.govresearchgate.net

Pigs and Minipigs: In these species, an unknown monohydroxylated paclitaxel is the primary metabolite, with this compound being only a minor product. nih.gov

The table below highlights these key metabolic differences.

| Species | Primary Metabolizing Enzyme(s) | Major Metabolite(s) | Minor Metabolite(s) | Reference |

| Human | CYP2C8, CYP3A4 | 6α-hydroxypaclitaxel | This compound, 6α,3'-p-dihydroxypaclitaxel | acs.orgnih.govnih.gov |

| Rat | CYP3A1/3A2 | This compound, C2-hydroxypaclitaxel | di-hydroxypaclitaxel | nih.govresearchgate.net |

| Pig/Minipig | CYP3A | Unknown hydroxypaclitaxel | This compound | nih.gov |

Future research must aim to fully characterize the metabolic pathways in a wider range of preclinical models. This includes identifying the "unknown" metabolites and using genetically engineered models (e.g., "humanized" mice expressing human CYP enzymes) to create preclinical systems that more accurately reflect human metabolism. Such models would be invaluable for predicting human pharmacokinetics and drug interactions.

Investigating the Role of Genetic Polymorphisms in Metabolism and Response (Preclinical Focus)

While clinical studies have often focused on polymorphisms in CYP2C8 and their link to paclitaxel-induced neurotoxicity researchgate.net, a preclinical focus on CYP3A4 polymorphisms is essential for a complete picture. Future preclinical research should investigate:

In Vitro Models: Using human liver microsomes or recombinant enzyme systems from individuals with known CYP3A4 genotypes to directly compare the kinetics of this compound formation. This can help quantify the functional consequences of specific single-nucleotide polymorphisms (SNPs).

Cell-Based Assays: Developing cell lines that express different CYP3A4 variants to study how these polymorphisms affect the intracellular concentration of paclitaxel and this compound and the subsequent cytotoxic response.

Animal Models: Utilizing animal models that have been genetically modified to express specific human CYP3A4 alleles. These models would allow for in vivo studies on how genetic variations influence the pharmacokinetics of paclitaxel and the formation of its metabolites.

Understanding the impact of these genetic factors at a preclinical level is a critical step toward personalized medicine, where treatment regimens could be tailored to a patient's specific metabolic profile. scholarsresearchlibrary.comnih.gov

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 3'-p-Hydroxypaclitaxel, and how does it differ from other paclitaxel metabolites?

- Methodological Answer : this compound is a minor metabolite of paclitaxel primarily formed via CYP3A4-mediated oxidation, whereas the major metabolite, 6α-hydroxypaclitaxel, is produced by CYP2C8 . To confirm this, use human liver microsomes incubated with paclitaxel and NADPH, followed by LC-MS/MS quantification of metabolites. Comparative analysis of CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can validate enzyme specificity .

Q. What analytical techniques are recommended for detecting this compound in pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation using methanol precipitation to terminate enzymatic reactions.

- Chromatographic separation with a C18 column and mobile phase gradients.

- Quantification via multiple reaction monitoring (MRM) for specific ion transitions (e.g., m/z 854→286 for this compound) .

- Validate assays using quality controls and reference standards to ensure sensitivity (limit of quantification <10 ng/mL) .

Q. How do researchers reconcile discrepancies between in vitro and in vivo metabolite concentrations?

- Methodological Answer : In vitro models (e.g., liver microsomes) may overestimate CYP3A4 activity due to lack of physiological factors like protein binding or competing enzymes. Use pharmacokinetic models (e.g., multi-compartment models from Equation 11 in ) to adjust for parameters such as hepatic blood flow and enzyme saturation. Validate predictions against clinical plasma concentration-time data .

Advanced Research Questions

Q. How can researchers design studies to investigate drug interactions affecting this compound formation?

- Methodological Answer :

- Experimental Design : Co-incubate paclitaxel with potential inhibitors/inducers (e.g., goshajinkigan extract) in human liver microsomes. Include vehicle controls and dose-response groups.

- Statistical Analysis : Use one-way ANOVA with Dunnett’s post-hoc test to compare metabolite levels across treatment groups (e.g., % of control ± S.E., n=3) .

- Validation : Measure CYP3A4 mRNA expression via qPCR (TaqMan probes: Hs00604506_m1) to confirm transcriptional effects .

Q. What strategies improve the accuracy of pharmacokinetic models for this compound?

- Methodological Answer :

- Parameter Optimization : Digitize clinical metabolite concentration-time data and fit models using nonlinear regression (e.g., Equation 11 in ). Fix exponents to 1 if data are limited, and iteratively adjust coefficients (e.g., kcat, Vmax) to minimize variance (VAR) .

- Sensitivity Analysis : Identify parameters with the least influence (e.g., peripheral compartment coefficients) and set them to zero to reduce model complexity .

Q. How should researchers address conflicting literature on CYP3A4’s role in this compound variability?

- Methodological Answer :

- Systematic Review : Extract data from RCTs using predefined criteria (e.g., paclitaxel regimens, ADR reporting) and assess study quality via CASP checklists .

- Meta-Analysis : Pool data on metabolite ratios (this compound/paclitaxel) and stratify by CYP3A4 genotypes (e.g., CYP3A422 allele carriers vs. wild-type) to resolve genetic vs. environmental contributions .

Methodological Guidance

- Data Contradiction Analysis : Compare metabolite formation rates across studies using standardized units (e.g., pmol/min/mg protein). Account for methodological differences (e.g., microsome batch variability, incubation times) via normalization to reference compounds .

- Literature Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions. For example: "Does CYP3A4 induction by rifampicin alter this compound exposure in cancer patients?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.